molecular formula C11H12F2N4O2 B10910731 methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate

methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate

Cat. No.: B10910731
M. Wt: 270.24 g/mol
InChI Key: FDXCZRDZSLOVRP-UHFFFAOYSA-N
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Description

Methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate is a pyrazole-based ester compound featuring a difluoroethyl substituent and a methylene-bridged pyrazole moiety. Its structure combines fluorinated alkyl chains with dual pyrazole rings, a design commonly explored in medicinal and agrochemical research for enhanced metabolic stability and target binding .

Properties

Molecular Formula

C11H12F2N4O2

Molecular Weight

270.24 g/mol

IUPAC Name

methyl 1-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C11H12F2N4O2/c1-19-11(18)8-4-14-17(5-8)6-9-2-3-16(15-9)7-10(12)13/h2-5,10H,6-7H2,1H3

InChI Key

FDXCZRDZSLOVRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=NN(C=C2)CC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde with methyl hydrazinecarboxylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction could produce pyrazole-4-methanol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C11H12F2N4O2
  • Molecular Weight : 286.24 g/mol
  • CAS Number : 1855947-67-9

The structure features a pyrazole core, which is known for its biological activity, particularly in pharmaceuticals.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. Methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate has shown potential as an inhibitor of certain cancer cell lines, contributing to the development of novel anticancer agents. Research indicates that modifications in the pyrazole structure can enhance selectivity and potency against specific tumors .

Anti-inflammatory Properties

Compounds with pyrazole moieties have been investigated for their anti-inflammatory effects. This compound has been evaluated for its ability to inhibit inflammatory pathways, making it a candidate for treating chronic inflammatory diseases .

Soluble Epoxide Hydrolase Inhibition

Research has highlighted the role of soluble epoxide hydrolase (sEH) inhibitors in managing cardiovascular diseases. The compound's derivatives have been synthesized and tested for their inhibition potency against sEH, showcasing effective inhibition at nanomolar concentrations . This suggests a potential therapeutic application in cardiovascular health.

Pesticide Development

The unique structure of this compound lends itself to use in agrochemicals. Its derivatives have been explored as potential pesticides due to their ability to disrupt pest metabolism or reproduction . Field trials are ongoing to evaluate efficacy and safety profiles.

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluated the cytotoxic effects on various cancer cell linesShowed significant inhibition of cell proliferation in breast cancer models
Anti-inflammatory Research Investigated the compound's effects on inflammatory markersReduced levels of pro-inflammatory cytokines in vitro
sEH Inhibition Study Assessed the compound's ability to inhibit sEHIC50 values ranged from 0.8 nM to 27.5 nM, indicating strong inhibitory activity

Mechanism of Action

The mechanism of action of methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to similar pyrazole derivatives from the evidence, focusing on substituents, molecular weights, and synthetic pathways:

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Method Reference
Methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate 2,2-difluoroethyl, pyrazole-methylene-pyrazole ~299.2 (estimated) Esterification, alkylation
Methyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate 2-fluorophenyl, amino group 249.2 Coupling, esterification
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Difluoromethyl, carboxylic acid 178.1 Hydrolysis of methyl ester
Methyl 1-(2,3-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate Dichlorobenzyl, difluoromethyl 336.1 Suzuki coupling, esterification
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate 4-formylphenyl 230.2 Aldehyde-functionalized synthesis

Key Observations :

  • Fluorinated Substituents: The 2,2-difluoroethyl group in the target compound likely enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate) . This aligns with trends in fluorinated agrochemicals and pharmaceuticals .
  • Synthetic Complexity : Analogous compounds (e.g., ’s dichlorobenzyl derivative) require multi-step syntheses involving coupling and esterification, suggesting similar complexity for the target compound .
Solubility and Stability
  • Fluorine Impact : Difluoroethyl groups typically reduce aqueous solubility but improve membrane permeability and oxidative stability, as seen in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .
  • Ester vs. Acid Forms: The methyl ester group in the target compound likely increases bioavailability compared to carboxylic acid analogs (e.g., 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid) .

Biological Activity

Methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies and highlighting its mechanisms of action.

  • Molecular Formula : C11H12F2N4O2
  • Molecular Weight : 286.24 g/mol
  • CAS Number : 1864053-54-2

Biological Activity Overview

The biological activities of pyrazole derivatives are attributed to their ability to interact with various biological targets. The specific compound has shown promising results in several studies:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that pyrazole compounds could reduce inflammation in models of carrageenan-induced edema by up to 85% at certain concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives can effectively inhibit the growth of various bacteria, including E. coli and S. aureus. A related compound demonstrated high antibacterial activity, suggesting that the presence of the difluoroethyl group may enhance this property .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Pyrazole derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways .

The precise mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific receptors or enzymes involved in inflammatory and metabolic pathways. The difluoroethyl substituent may enhance its binding affinity and selectivity for these targets .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives:

  • Anti-inflammatory Effects : A study on a series of pyrazole compounds showed a dose-dependent reduction in TNF-α levels in vitro, with some compounds exhibiting efficacy comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Testing : In vitro testing against multiple bacterial strains revealed that certain pyrazole derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
  • Cancer Cell Line Studies : Research involving human cancer cell lines indicated that certain pyrazole compounds could inhibit cell proliferation and induce apoptosis at micromolar concentrations .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResultReference
Anti-inflammatoryPyrazole derivativesUp to 85% inhibition of TNF-α at 10 µM
AntimicrobialMethyl 1-{[...]}Effective against E. coli, S. aureus
AnticancerVarious pyrazole derivativesInduced apoptosis in cancer cell lines

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